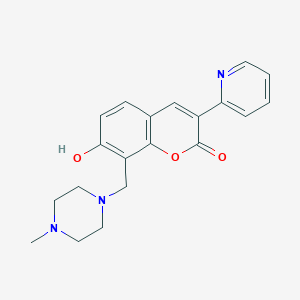

7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is a compound that has been studied for its potential pharmacological properties and chemical behavior. It is characterized by the presence of a chromen-2-one core, a hydroxy group at the 7th position, and a 4-methylpiperazin-1-yl)methyl group at the 8th position. This structure suggests that the molecule could have interesting interactions with biological systems and could be a candidate for further drug development.

Synthesis Analysis

The synthesis of related arylpiperazine derivatives has been reported, where the compounds were evaluated for their binding affinity to alpha adrenoceptors and for their antiarrhythmic and hypotensive activities . Although the exact synthesis of 7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one is not detailed in the provided papers, similar synthetic methods could potentially be applied to this molecule. The synthesis typically involves the formation of the piperazine ring followed by the introduction of the aryl group and other substituents.

Molecular Structure Analysis

The molecular structure of the compound has been optimized using density functional theory (DFT), which is a quantum mechanical method used to investigate the electronic structure of molecules . The B3LYP model and 6-311G(d,p) basis set were used for the optimization, which provides insights into the molecule's geometry and electronic distribution. The optimized structure allows for the analysis of chemical activity parameters, such as hardness and softness, and the molecular electrostatic potential (MEP), which are crucial for understanding the reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of the 7-hydroxy group in similar compounds has been explored, where it reacts with various nucleophiles under acidic or basic conditions . These reactions can lead to the formation of a wide range of derivatives, demonstrating the versatility of the hydroxy group in chemical transformations. The 7-hydroxy group in the molecule of interest could similarly undergo nucleophilic substitution reactions, potentially leading to new compounds with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the molecule, such as its nonlinear optical properties, have been examined, suggesting its potential as an optical material . Additionally, the molecule's interaction with DNA bases has been studied using the electrophilic center charge transfer (ECT) method, indicating its ability to engage in charge transfer interactions, which could be relevant in its binding to biological targets. Molecular docking studies have also been performed to determine the best binding site of a protein to the ligand, providing insights into the molecule's potential as a therapeutic agent .

科学的研究の応用

Structural and Molecular Analysis

- The molecular structure and packing of related derivatives have been studied, revealing important interactions like hydrogen bonds and π…π interactions, which are essential for understanding the compound's behavior and potential applications (Karczmarzyk & Malinka, 2008).

Antimicrobial Evaluation

- Novel series of derivatives, including those similar to the compound , have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains (Ghashang, Mansoor, & Aswin, 2015).

Anticancer Activity

- A series of derivatives, including one structurally similar to the compound, showed significant antimitotic activity, particularly against non-small cell lung cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).

Neuroprotective Roles

- A derivative of the compound demonstrated neuroprotective effects in models of transient global ischemia, suggesting potential applications in neurological disorders (Zuo, Zhang, Han, & Chen, 2015).

Metal Ion Detection

- The compound has been utilized in developing methods for metal ion detection, particularly in human liver cancer cells, demonstrating its potential in biochemical assays and diagnostics (Dey, Maity, Pal, Jana, & Sinha, 2019).

Anticholinesterase Activity

- Some derivatives have shown inhibitory activity against butyrylcholinesterase, suggesting potential applications in treating diseases like Alzheimer’s (Filippova, Chernov, Shutov, & Yakovlev, 2019).

Synthesis and Biological Applications

- Various synthesis methods have been developed for creating derivatives with potential for diverse biological applications, including antimicrobial and anticancer activities (Mottaghinejad & Alibakhshi, 2018).

特性

IUPAC Name |

7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-3-pyridin-2-ylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-22-8-10-23(11-9-22)13-16-18(24)6-5-14-12-15(20(25)26-19(14)16)17-4-2-3-7-21-17/h2-7,12,24H,8-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNLLRBVIGXLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=N4)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(pyridin-2-yl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[2-amino-3-cyano-6-(2-fluorobenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2526768.png)

![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-({1-[4-(3,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2526774.png)

![N-(4-butylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2526777.png)

![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2526778.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)